

Application Notes and Protocols: Synthesis of Koshidacin B Analogues

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Compound of Interest

Compound Name: **Koshidacin B**

Cat. No.: **B15562550**

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These application notes provide a detailed overview of the current techniques for synthesizing **Koshidacin B** and its analogues. This document includes summaries of key synthetic strategies, quantitative data on yields and biological activities, detailed experimental protocols for pivotal reactions, and visualizations of the synthetic workflows.

Introduction

Koshidacin B is a naturally occurring cyclic tetrapeptide with notable antiplasmodial activity.^[1] Its unique structure, featuring a 12-membered macrocycle and a distinct side chain, has made it an attractive target for synthetic chemists.^[2] Analogues of **Koshidacin B** have shown promise as histone deacetylase (HDAC) inhibitors and have demonstrated potent anti-osteosarcoma and antimalarial activities, highlighting the therapeutic potential of this molecular scaffold.^{[1][3][4]} This document outlines the primary synthetic methodologies that have been successfully employed to generate **Koshidacin B** and its derivatives.

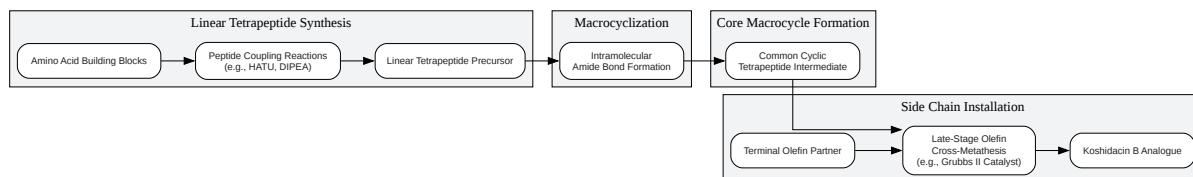
Key Synthetic Strategies

The synthesis of **Koshidacin B** and its analogues generally involves a modular approach, allowing for the late-stage introduction of diverse side chains to create a variety of derivatives. The most prominent strategies are:

- Late-Stage Olefin Cross-Metathesis: This is a powerful and widely used technique for installing the characteristic side chain of **Koshidacin B** analogues. It involves the synthesis of a common cyclic peptide intermediate containing a terminal olefin, which is then reacted with a desired olefin partner using a ruthenium-based catalyst (e.g., Grubbs II catalyst). This approach offers a divergent and efficient route to a library of analogues.
- Liquid-Phase Peptide Synthesis (LPPS): An alternative to solid-phase synthesis, LPPS has been employed for the synthesis of the linear tetrapeptide precursor. This method can utilize a soluble hydrophobic tag to facilitate purification at each step of the peptide elongation sequence.
- Macrocyclization: The formation of the strained 12-membered ring is a critical and often challenging step in the synthesis. This is typically achieved through an intramolecular amide bond formation of the linear tetrapeptide precursor.
- Late-Stage Peptide Modification: This strategy involves the modification of a native peptide functional group on the pre-formed macrocycle. An example of this is the photo-induced deaminative alkylation to construct the required alkyl chain.

Synthetic Workflow Overview

The general synthetic workflow for producing **Koshidacin B** analogues via late-stage olefin cross-metathesis can be visualized as follows:



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Caption: General workflow for the synthesis of **Koshidacin B** analogues.

Quantitative Data Summary

The following tables summarize the reported yields for key synthetic steps and the biological activity of selected **Koshidacin B** analogues.

Table 1: Synthesis Yields

Step	Product	Yield (%)	Reference
Olefin Cross-Metathesis	Koshidacin B	72%	
Olefin Cross-Metathesis	TAN-1746	55%	

Table 2: Biological Activity of **Koshidacin B** and Analogues

Compound	Cell Line/Organism	Activity	IC50	Reference
Koshidacin B	Plasmodium falciparum	Antiplasmodial	0.83 - 17.1 μ M	
Koshidacin B	143B (Osteosarcoma)	Anti-osteosarcoma		Minimal Activity
Ac-TAN-1746	143B (Osteosarcoma)	Anti-osteosarcoma	4.9 nM	
Ac-TAN-1746	U2OS (Osteosarcoma)	Anti-osteosarcoma	0.37 μ M	
TAN-1746	143B (Osteosarcoma)	Anti-osteosarcoma	1.75 μ M	
TAN-1746	U2OS (Osteosarcoma)	Anti-osteosarcoma	0.13 μ M	
9-epi-Koshidacin B	Histone Deacetylase 1 (HDAC1)	HDAC Inhibition	0.145 μ M	

Experimental Protocols

The following are generalized protocols for key experiments based on published literature. Researchers should adapt these protocols to their specific substrates and laboratory conditions.

Protocol 1: Synthesis of Linear Tetrapeptide Intermediate

This protocol describes the coupling of amino acid building blocks to form a linear tetrapeptide.

Materials:

- Fmoc-protected amino acids

- Amine-functionalized starting material
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- HOAt (1-Hydroxy-7-azabenzotriazole)
- Dichloromethane (DCM)
- Saturated aqueous NH4Cl solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve the starting carboxylic acid (1.0 eq) in DCM at 0 °C.
- Sequentially add HOAt (2.0 eq), the amine component (1.5 eq), DIPEA (10.5 eq), and HATU (2.0 eq).
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by adding saturated aqueous NH4Cl solution.
- Extract the mixture with DCM.
- Wash the combined organic layers with saturated aqueous NH4Cl and then with brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel flash chromatography.

Protocol 2: Late-Stage Olefin Cross-Metathesis for Koshidacin B Synthesis

This protocol details the coupling of the cyclic tetrapeptide intermediate with the side chain precursor.

Materials:

- Cyclic tetrapeptide intermediate with a terminal olefin (1.0 eq)
- Olefin side chain precursor (5.0 eq)
- Grubbs 2nd generation catalyst (0.5 eq)
- Copper(I) iodide (CuI) (0.1 eq)
- Anhydrous solvent (e.g., DCM or Toluene)
- Nitrogen atmosphere

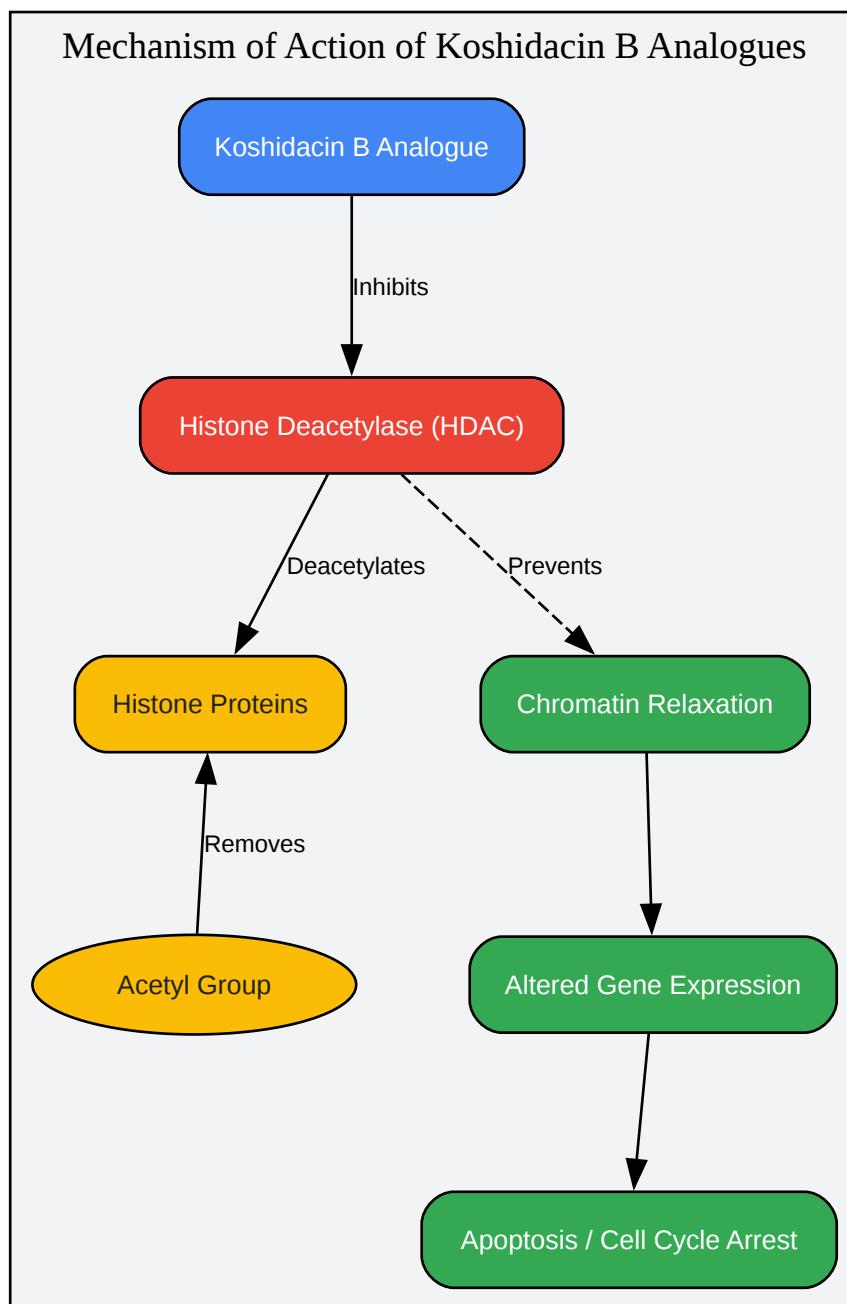
Procedure:

- To a flame-dried sealed tube under a nitrogen atmosphere, add the cyclic tetrapeptide intermediate, the olefin side chain precursor, Grubbs 2nd generation catalyst, and CuI.
- Add anhydrous solvent and stir the mixture at the desired temperature (e.g., 40-80 °C) until the reaction is complete as monitored by TLC or LC-MS.
- Cool the reaction to room temperature and filter through a pad of celite.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by silica gel flash chromatography to afford the **Koshidacin B** analogue.

Signaling Pathway Context

Koshidacin B analogues, particularly those of the chlamydocin family, are known to exert their biological effects through the inhibition of histone deacetylases (HDACs). HDACs are a class of

enzymes that play a crucial role in the epigenetic regulation of gene expression.



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Caption: HDAC inhibition by **Koshidacin B** analogues.

By inhibiting HDACs, these compounds prevent the removal of acetyl groups from histone proteins. This leads to a more relaxed chromatin structure, which in turn alters gene

expression, often leading to cell cycle arrest and apoptosis in cancer cells. This mechanism of action is a key area of investigation for the development of novel anti-cancer therapies.

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References

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